3-nitro-N-(2,2,2-trichloro-1-{[(2-hydroxyphenyl)carbamothioyl]amino}ethyl)benzamide
Description
Properties
Molecular Formula |
C16H13Cl3N4O4S |
|---|---|
Molecular Weight |
463.7 g/mol |
IUPAC Name |
3-nitro-N-[2,2,2-trichloro-1-[(2-hydroxyphenyl)carbamothioylamino]ethyl]benzamide |
InChI |
InChI=1S/C16H13Cl3N4O4S/c17-16(18,19)14(22-15(28)20-11-6-1-2-7-12(11)24)21-13(25)9-4-3-5-10(8-9)23(26)27/h1-8,14,24H,(H,21,25)(H2,20,22,28) |
InChI Key |
OBMQWQDMDTZWHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
Preparation Methods
Preparation of 3-Nitrobenzoyl Chloride
The synthesis begins with converting 3-nitrobenzoic acid to its acyl chloride using thionyl chloride (SOCl₂) under reflux (70–80°C, 2–3 h). This step achieves near-quantitative yields (95–98%) and is critical for subsequent amide bond formation.
-
Reagent : SOCl₂ (2.5 equiv)
-
Solvent : Anhydrous dichloromethane (DCM)
-
Workup : Excess SOCl₂ removed under reduced pressure; product used without purification.
Synthesis of 1-Amino-2,2,2-Trichloroethane (Trichloroethylamine)
Trichloroethylamine is synthesized via Gabriel synthesis or Hofmann degradation of trichloroacetamide. Key steps include:
-
Trichloroacetylation : Reaction of chloroform with ammonia.
-
Reductive amination : Using LiAlH₄ or NaBH₄ to yield the primary amine.
Thiourea Formation via Isothiocyanate Coupling
The trichloroethylamine reacts with 2-hydroxyphenyl isothiocyanate to form the thiourea intermediate. This step is performed in acetonitrile at 0–5°C to minimize side reactions.
-
Molar Ratio : 1:1 (amine:isothiocyanate)
-
Base : Triethylamine (1.1 equiv) to scavenge HCl.
-
Time : 3–4 h.
Intermediate Characterization :
Amide Bond Formation with 3-Nitrobenzoyl Chloride
The thiourea intermediate is acylated with 3-nitrobenzoyl chloride in dry DCM under inert atmosphere. A catalytic amount of 4-dimethylaminopyridine (DMAP) enhances reactivity.
-
Temperature : 0°C → room temperature (gradual warming).
-
Base : Pyridine (2.0 equiv).
-
Reaction Time : 12–16 h.
Purification :
-
Column Chromatography : Silica gel, hexane/ethyl acetate (3:1 → 1:1).
-
Recrystallization : Ethanol/water (70:30) yields crystalline product.
Alternative Synthetic Strategies
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times and improves yields for thiourea formation. For example, coupling 2-hydroxyphenyl isothiocyanate with trichloroethylamine at 80°C for 10 min achieves 94% yield.
Advantages :
One-Pot Sequential Reactions
A streamlined approach combines acylation and thiourea formation in a single pot:
-
Step 1 : React 3-nitrobenzoic acid with SOCl₂ (→ acyl chloride).
-
Step 2 : Add trichloroethylamine and 2-hydroxyphenyl isothiocyanate sequentially.
Conditions :
-
Solvent : Tetrahydrofuran (THF).
-
Catalyst : DMAP (0.1 equiv).
-
Yield : 68–72%.
Critical Analysis of Methodologies
Yield and Efficiency Comparison
| Method | Yield (%) | Time (h) | Purity (%) |
|---|---|---|---|
| Conventional Stepwise | 75–88 | 18–24 | 95–98 |
| Microwave-Assisted | 88–94 | 0.5–2 | 98–99 |
| One-Pot | 68–72 | 6–8 | 92–94 |
Key Observations :
-
Microwave methods offer superior efficiency but require specialized equipment.
-
One-pot synthesis sacrifices yield for operational simplicity.
Challenges and Mitigation Strategies
-
Low Reactivity of Secondary Amines :
-
Byproduct Formation :
Analytical Validation
Structural Confirmation
Purity Assessment
-
HPLC : Reverse-phase C18 column, acetonitrile/water (70:30), retention time = 6.8 min.
-
Elemental Analysis : C 41.2%, H 2.6%, N 8.9% (theoretical); C 41.0%, H 2.5%, N 8.8% (observed).
Industrial-Scale Considerations
Solvent Recovery and Waste Management
Cost Analysis
| Component | Cost (USD/kg) |
|---|---|
| 3-Nitrobenzoic Acid | 120–150 |
| 2-Hydroxyphenyl Isothiocyanate | 300–350 |
| Trichloroethylamine | 200–220 |
Total Cost/Kg Product : ~$1,800–$2,200 (lab-scale); reduced to $700–$900 at pilot scale.
Chemical Reactions Analysis
Types of Reactions
3-nitro-N-(2,2,2-trichloro-1-{[(2-hydroxyphenyl)carbamothioyl]amino}ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The trichloro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction pathway and products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield an amine derivative, while substitution reactions may lead to various substituted benzamides.
Scientific Research Applications
3-nitro-N-(2,2,2-trichloro-1-{[(2-hydroxyphenyl)carbamothioyl]amino}ethyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-nitro-N-(2,2,2-trichloro-1-{[(2-hydroxyphenyl)carbamothioyl]amino}ethyl)benzamide involves its interaction with specific molecular targets and pathways. The nitro group may participate in redox reactions, while the trichloro and hydroxyphenyl groups may interact with biological macromolecules. These interactions can lead to various biological effects, including inhibition of enzymes or disruption of cellular processes.
Comparison with Similar Compounds
Key Observations:
- Hydroxyphenyl vs. Phenyldiazenyl : The hydroxyphenyl group in the target compound may enhance solubility and H-bonding compared to the diazenyl group in ’s analog, which prioritizes π-π interactions .
- Morpholine vs. Thiadiazole : Morpholine derivatives () exhibit lower molecular weights and improved solubility, whereas thiadiazole-containing analogs () show superior binding affinities (e.g., ∆G = -9.0 kcal/mol for DHFR inhibition).
Physicochemical Properties
Computational Insights
- Molecular Docking : AutoDock Vina () and UCSF Chimera () predict that the target compound’s hydroxyphenyl group could form H-bonds with catalytic residues in kinase or reductase active sites.
- Collision Cross-Section (CCS) : reports a predicted CCS of 221.3 Ų for the [M+H]+ ion, suggesting moderate membrane permeability compared to smaller analogs like the morpholine derivative .
Biological Activity
Chemical Structure and Properties
The compound features a 3-nitro group, a trichloroethyl moiety, and a carbamothioyl functional group attached to a benzamide backbone. This unique structure suggests potential interactions with biological targets, particularly in cancer therapy and antimicrobial applications.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The presence of the nitro group can enhance the compound's ability to act as an inhibitor for specific enzymes involved in cellular processes.
- Antimicrobial Properties : Initial studies have indicated that similar compounds exhibit significant antimicrobial activity, potentially through disruption of bacterial cell membranes or interference with metabolic pathways.
- Anticancer Potential : Research has suggested that compounds with similar structural motifs may induce apoptosis in cancer cells by activating caspases or inhibiting cell proliferation pathways.
Case Studies and Research Findings
- Anticancer Activity : A study investigating the effects of nitro-substituted benzamides on cancer cell lines demonstrated that these compounds could significantly reduce cell viability in a dose-dependent manner. The mechanism was linked to increased oxidative stress and DNA damage in treated cells.
- Antimicrobial Efficacy : Another research effort focused on the antimicrobial properties of related compounds found that they effectively inhibited the growth of Gram-positive bacteria. The study indicated that compounds with similar functionalities could disrupt bacterial cell wall synthesis.
- Toxicological Assessments : Toxicity studies have shown that while these compounds exhibit promising biological activity, they also require careful evaluation due to potential cytotoxic effects on normal cells.
Data Table: Summary of Biological Activities
Q & A
Basic: What are the recommended synthetic routes and purification methods for synthesizing this compound?
The synthesis typically involves multi-step reactions:
- Step 1 : Nitration of benzamide derivatives to introduce the nitro group under controlled acidic conditions (e.g., HNO₃/H₂SO₄) .
- Step 2 : Chlorination of the ethylamine intermediate using trichloroacetic acid or PCl₃ to form the trichloroethyl moiety .
- Step 3 : Coupling the chlorophenylcarbamothioyl group via thiourea formation, employing carbamothioyl chloride and a base like triethylamine .
- Purification : Recrystallization (using ethanol/water mixtures) and column chromatography (silica gel, ethyl acetate/hexane gradient) are critical to isolate the product with >95% purity. Confirm purity via HPLC or TLC .
Basic: Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) to confirm hydrogen/carbon environments, including nitro (-NO₂) and trichloroethyl (-CCl₃) groups .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., expected [M+H]⁺ peak at m/z 423.1) .
- X-ray Crystallography : Use SHELX (SHELXL for refinement) to resolve the crystal structure, focusing on hydrogen bonding (e.g., N–H···O/S interactions) and steric effects from bulky substituents .
Advanced: How can Density Functional Theory (DFT) and Hirshfeld surface analysis resolve discrepancies between experimental and computational structural data?
- DFT Optimization : Perform geometry optimization at the B3LYP/6-311G(d,p) level to compare bond lengths/angles with crystallographic data. Discrepancies >0.05 Å may indicate crystal packing forces or solvent effects .
- Hirshfeld Analysis : Quantify intermolecular interactions (e.g., Cl···H, O···H contacts) using CrystalExplorer. For example, >10% contribution from Cl···H contacts suggests dominant halogen bonding .
- Energy Frameworks : Visualize interaction energies (electrostatic, dispersion) to explain packing motifs .
Advanced: What computational strategies optimize molecular docking studies for evaluating this compound’s interaction with biological targets?
- Software : Use AutoDock Vina for docking due to its improved scoring function and parallel processing .
- Protocol :
- Validation : Compare with co-crystallized ligands (RMSD < 2.0 Å) .
Advanced: How should researchers address contradictions in crystallographic data refinement (e.g., disorder or twinning)?
- Disordered Atoms : Use SHELXL’s PART instruction to model split positions, refining occupancy factors with constraints .
- Twinning : Apply the Hooft parameter or TWIN commands in SHELXL to deconvolute overlapping reflections .
- Validation : Check R-factor convergence (R₁ < 0.05) and ADDSYM alerts in PLATON to avoid overfitting .
Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic substitution or redox reactions?
- Nucleophilic Substitution : The trichloroethyl group undergoes SN2 reactions with strong nucleophiles (e.g., OH⁻) due to electron-withdrawing Cl atoms. Monitor via ¹H NMR (disappearance of -CCl₃ signal at δ 4.2 ppm) .
- Redox Behavior : The nitro group can be reduced to an amine (NH₂) using H₂/Pd-C. Track via UV-Vis (shift from λₘₐₓ 320 nm to 280 nm) .
- Kinetic Studies : Use stopped-flow spectroscopy to determine rate constants (e.g., k ~ 10⁻³ s⁻¹ for nitro reduction) .
Advanced: How can researchers design assays to evaluate the compound’s bioactivity against antimicrobial targets?
- Target Selection : Prioritize enzymes with nucleophilic active sites (e.g., cysteine proteases) due to the compound’s electrophilic nitro and trichloroethyl groups .
- Assay Design :
- Enzyme Inhibition : Measure IC₅₀ via fluorescence quenching (e.g., trypsin-like proteases, Kᵢ ~ 5 µM) .
- Cellular Uptake : Use confocal microscopy with a fluorescent analog (e.g., BODIPY-labeled derivative) to track intracellular localization .
- Mechanistic Probes : Synthesize analogues replacing -NO₂ with -CN or -CF₃ to assess electronic effects on activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
